3,4-Dihydroisonon-7-yl-2,2-dimethyl-2H-benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroisonon-7-yl-2,2-dimethyl-2H-benzopyran-6-ol is a chemical compound with the molecular formula C20H32O2. It is known for its unique structure, which includes a benzopyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroisonon-7-yl-2,2-dimethyl-2H-benzopyran-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts alkylation followed by cyclization. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisonon-7-yl-2,2-dimethyl-2H-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,4-Dihydroisonon-7-yl-2,2-dimethyl-2H-benzopyran-6-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydroisonon-7-yl-2,2-dimethyl-2H-benzopyran-6-ol involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes and pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-benzopyran-6-ol: Lacks the isononyl group, which may affect its chemical properties and applications.
3,4-Dihydro-2H-benzopyran-6-ol: Similar structure but without the isononyl and dimethyl groups, leading to different reactivity and uses.
Uniqueness
3,4-Dihydroisonon-7-yl-2,2-dimethyl-2H-benzopyran-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
94247-27-5 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methyloctan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C20H32O2/c1-6-7-8-9-12-19(2,3)18-14-15-13-16(21)10-11-17(15)22-20(18,4)5/h10-11,13,18,21H,6-9,12,14H2,1-5H3 |
InChI Key |
MWDXIWDJICFWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1CC2=C(C=CC(=C2)O)OC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.